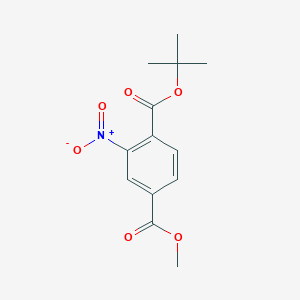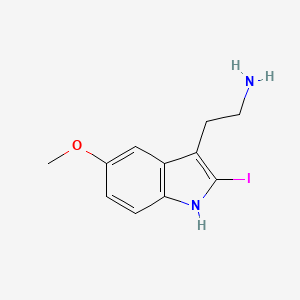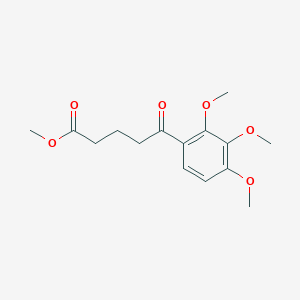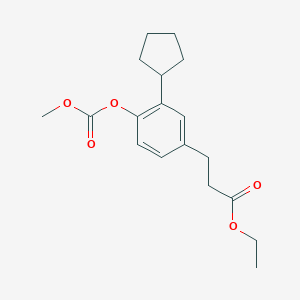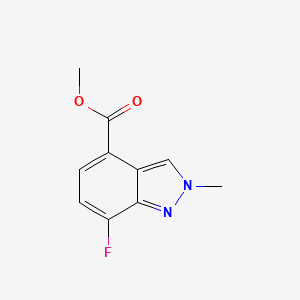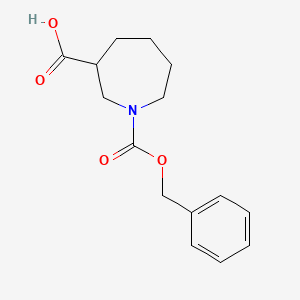
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a benzyloxycarbonyl protecting group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-((BENZYLOXY)CARBONYL)AZEPANE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the nitrogen atom during chemical reactions, allowing for selective modifications. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
1-[(Benzyloxy)carbonyl]azepane-2-carboxylic acid: Another positional isomer with distinct reactivity and properties.
Uniqueness
The position of the carboxylic acid group at the 3-position provides distinct chemical properties compared to other isomers .
Propriétés
Formule moléculaire |
C15H19NO4 |
|---|---|
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonylazepane-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13-8-4-5-9-16(10-13)15(19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18) |
Clé InChI |
FDYFMLIBIVYNOU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
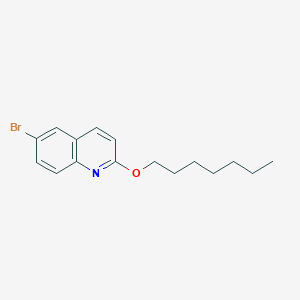
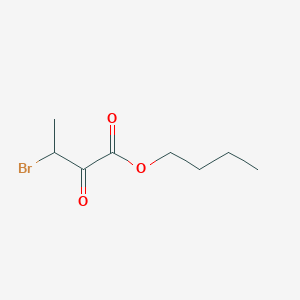
![Methyl 2-[4-(bromomethyl)-2-fluorophenyl]-propionate](/img/structure/B8276789.png)
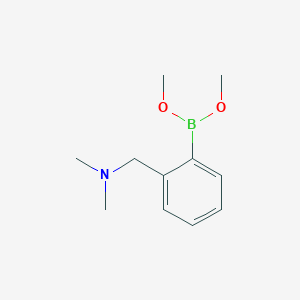
![N,N-dimethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl]amine](/img/structure/B8276803.png)
![Benzamide,n-[4-chloro-3-[1,7-dihydro-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)-](/img/structure/B8276810.png)
